Brinzolamide-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

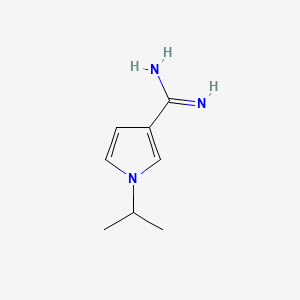

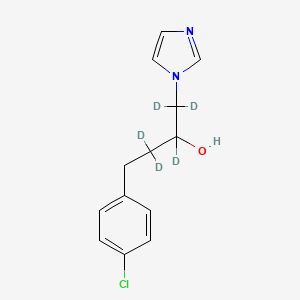

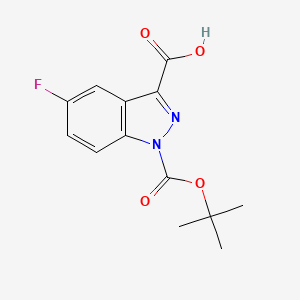

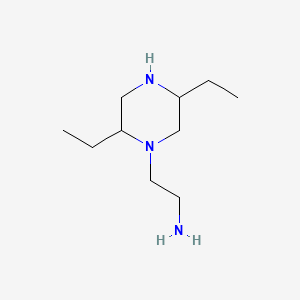

Brinzolamide-d5 has a molecular formula of C12H16D5N3O5S3 and a formula weight of 388.5 . Its formal name is (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide .Chemical Reactions Analysis

Brinzolamide-d5 is used as an internal standard for the quantification of brinzolamide by GC- or LC-MS . A study has developed a simple, precise, accurate, sensitive RP-HPLC method for the determination of Brinzolamide .Physical And Chemical Properties Analysis

Brinzolamide-d5 is a solid substance . It is soluble in DMSO .科学研究应用

Sustained Drug Delivery Systems

Brinzolamide-d5: is being explored for its potential in sustained drug delivery systems. Researchers have investigated the use of Brinzolamide-loaded Poly Lactic-Co-Glycolic Acid (PLGA) nanoparticles for this purpose . These nanoparticles aim to provide a controlled release of the drug, which could improve the therapeutic outcomes for patients with glaucoma by maintaining consistent drug levels in the ocular tissues.

Enhanced Ocular Permeation

The development of Brinzolamide-loaded ultradeformable bilosomes is another significant application. These bilosomes are designed to enhance the corneal permeation of Brinzolamide, which is crucial for effective glaucoma therapy. The ultradeformable nature of these carriers allows them to navigate through the dense corneal matrix, potentially increasing the bioavailability of the drug .

Improved Toxicity Profile

Brinzolamide-d5 is also being studied for its improved toxicity profile. The adverse effects associated with the commercial formulation of Brinzolamide, such as blurred vision and ocular irritation, can be mitigated by reformulating the drug into nanoparticle systems. This could lead to better patient compliance and fewer side effects .

Non-Irritant Ocular Applications

The safety of ocular drugs is paramount, and Brinzolamide-d5 formulations are being tested for their non-irritant properties. For instance, Brinzolamide-loaded ultradeformable bilosomes have been evaluated and found to be non-irritant to eyes, which is a promising development for their use in ocular applications .

In Vitro Testing for Drug Delivery

In vitro testing of Brinzolamide-d5 formulations plays a crucial role in the development of new drug delivery systems. Studies have focused on the feasibility of formulating Brinzolamide-PLGA nanoparticles and assessing their drug release profiles, encapsulation efficiency, and cytotoxicity on corneal cell lines .

Design of Thermosensitive Gelling Systems

Finally, Brinzolamide-d5 is being used in the design and evaluation of in situ thermosensitive gelling systems. These systems are intended for ophthalmic drug delivery in drop form, which can reduce blurred vision and irritation compared to other delivery methods .

作用机制

Mode of Action

Brinzolamide-d5 inhibits the activity of carbonic anhydrase II (CA-II), thereby reducing the formation of bicarbonate ions . This inhibition leads to a decrease in sodium and fluid transport, which in turn results in a reduction of aqueous humor secretion . The reduction of aqueous humor secretion ultimately leads to a decrease in intraocular pressure .

Biochemical Pathways

The primary biochemical pathway affected by Brinzolamide-d5 is the carbonic anhydrase-catalyzed reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this reaction, Brinzolamide-d5 reduces the production of bicarbonate ions, leading to a decrease in sodium and fluid transport. This results in a reduction of aqueous humor secretion, which is a key factor in the regulation of intraocular pressure .

Pharmacokinetics

Brinzolamide-d5, when administered topically, is absorbed into the systemic circulation to some degree . The plasma concentrations are generally low and often below the limits of detection due to extensive binding by tissues and erythrocytes . Brinzolamide-d5 accumulates in red blood cells, binding to carbonic anhydrase . It is metabolized to N-desethyl brinzolamide and excreted in the urine as unchanged drug and metabolites . The compound is fairly well protein-bound (about 60%) .

Result of Action

The primary molecular effect of Brinzolamide-d5 is the inhibition of carbonic anhydrase II, leading to a decrease in the formation of bicarbonate ions . This results in a reduction of aqueous humor secretion and a subsequent decrease in intraocular pressure . On a cellular level, this can alleviate the effects of conditions such as open-angle glaucoma and ocular hypertension, where elevated intraocular pressure is a key pathological feature .

Action Environment

The efficacy and safety of Brinzolamide-d5 can be influenced by various environmental factors. For instance, the frequency of administration can affect the drug’s IOP-lowering efficacy . Additionally, individual patient factors, such as the presence of other ocular conditions or the use of other medications, can also influence the action, efficacy, and stability of Brinzolamide-d5 .

未来方向

Brinzolamide, the non-deuterated form of Brinzolamide-d5, has been used in the treatment of glaucoma and ocular hypertension . It has been shown to reduce intraocular pressure effectively . Future research may focus on further exploring its efficacy and safety, as well as potential new applications .

属性

IUPAC Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-RQTACTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brinzolamide-d5 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)